molecular formula C31H29ClF6N8O6 B13923551 5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid

5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid

Cat. No.: B13923551
M. Wt: 759.1 g/mol
InChI Key: VEICMXWSNXKJSQ-ZOWNYOTGSA-N
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Description

The compound 5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluorine, chlorine, and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.

    Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.

    Cyclization reactions: These reactions are crucial for forming the tricyclic core of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridine
  • 2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene
  • 3,4-difluoro-2-hydroxybenzamide

Uniqueness

This compound is unique due to its combination of multiple functional groups and its tricyclic core structure. These features confer specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of both fluorine and chlorine atoms can enhance its reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C31H29ClF6N8O6

Molecular Weight

759.1 g/mol

IUPAC Name

5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H28ClF3N8O4.C2HF3O2/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45;3-2(4,5)1(6)7/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42);(H,6,7)/t13-;/m0./s1

InChI Key

VEICMXWSNXKJSQ-ZOWNYOTGSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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